

In-Depth Technical Guide: Mass Spectrometry of 1-Boc-4-carboxymethyl piperazine

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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for **1-Boc-4-carboxymethyl piperazine**. This information is critical for the accurate identification, characterization, and quantification of this compound in various stages of research and drug development.

Core Concepts in Mass Spectrometry of Boc-Protected Compounds

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis. Its behavior under mass spectrometry conditions is well-characterized and predictable. A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) through cleavage of the carbamate bond. This predictable fragmentation is a valuable tool in the structural elucidation of Boc-protected molecules like **1-Boc-4-carboxymethyl piperazine**.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for **1-Boc-4-carboxymethyl piperazine**. The data is based on its molecular formula (C₁₁H₂₀N₂O₄) and predicted fragmentation patterns under typical electrospray ionization (ESI) conditions.



Property	Value	Description
Molecular Formula	C11H20N2O4	_
Molecular Weight	244.29 g/mol	
Exact Mass	244.1423 Da	The monoisotopic mass of the molecule.
[M+H]+ (Protonated Molecule)	245.1496 m/z	The expected mass-to-charge ratio in positive ion mode ESI-MS.
Predicted Major Fragment Ions	189.1077 m/z	Corresponds to the loss of isobutylene (-56 Da) from the Boc group.
145.0971 m/z	Corresponds to the loss of the entire Boc group (-100 Da).	
101.0866 m/z	Represents the piperazine-4- acetic acid fragment after loss of the Boc group and subsequent fragmentation.	
87.0446 m/z	Corresponds to the carboxymethyl piperazine fragment.	_
57.0704 m/z	The tert-butyl cation, a characteristic fragment of the Boc group.	

Experimental Protocols

A generalized protocol for the analysis of **1-Boc-4-carboxymethyl piperazine** by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation and analytical requirements.[1]

Sample Preparation



- Standard Solution: Prepare a stock solution of 1-Boc-4-carboxymethyl piperazine in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Working Solution: Dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1-10 μg/mL).
- From Biological Matrices (e.g., Plasma, Urine):
 - To 100 μL of the biological sample, add an appropriate internal standard.
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm) is a suitable choice.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. An example gradient is as follows:
 - 0-1 min: 5% B
 - 1-7 min: 5% to 95% B
 - 7-9 min: 95% B



o 9-10 min: 95% to 5% B

• 10-12 min: 5% B (re-equilibration)

• Flow Rate: 0.3 mL/min.

• Column Temperature: 40°C.

Injection Volume: 5 μL.

Mass Spectrometry (MS) Conditions

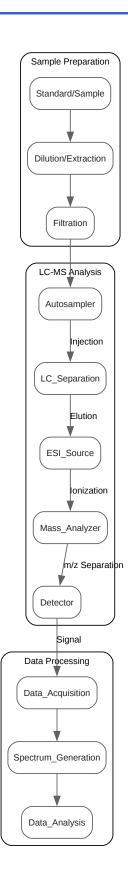
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
- Scan Mode: Full scan for identification and product ion scan (tandem MS) for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) would be employed.
- Capillary Voltage: 3.5 4.0 kV.
- Nebulizer Gas Pressure: 1.0 1.5 bar.
- Dry Gas Flow Rate: 4 6 L/min.
- Dry Gas Temperature: 200 250 °C.

Visualizations

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of **1-Boc-4-carboxymethyl piperazine**.





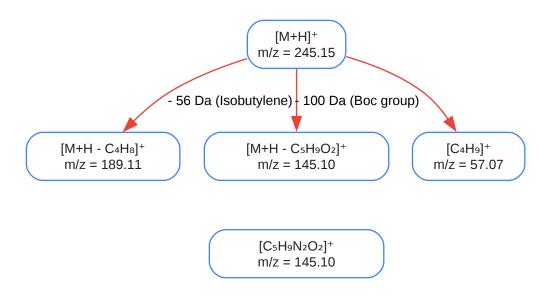
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Caption: A logical workflow for the LC-MS analysis of **1-Boc-4-carboxymethyl piperazine**.



Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of protonated **1-Boc-4-carboxymethyl piperazine** in ESI-MS/MS.



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Caption: Predicted ESI-MS/MS fragmentation of **1-Boc-4-carboxymethyl piperazine**.

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References

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